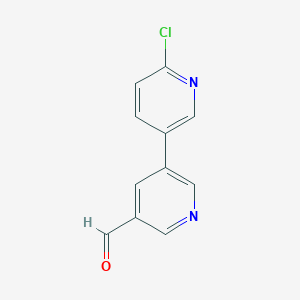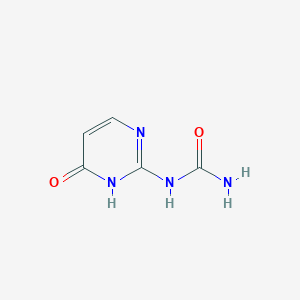
N-(6-Oxo-1,6-dihydropyrimidin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea is a heterocyclic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by a pyrimidine ring fused with a urea moiety, making it a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea can be synthesized through the Biginelli reaction, a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This method is efficient, cost-effective, and can be performed under solvent-free conditions using various catalysts such as Lewis acids and silica-supported solid acids .
Industrial Production Methods: Industrial production of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea typically involves the use of heterogeneous catalysts to improve yield and reduce reaction times. For example, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been shown to be effective in the synthesis of dihydropyrimidinone analogs .
化学反应分析
Types of Reactions: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which have significant biological and pharmacological activities .
科学研究应用
1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, it can form hydrogen bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to self-assemble into nanostructures also plays a role in its biological activity .
相似化合物的比较
2-Ureido-4[1H]-6-methyl-pyrimidinone: This compound is similar in structure and exhibits similar self-assembling properties.
Dihydropyrimidin-2(1H)-ones: These compounds share the pyrimidine ring structure and have comparable biological activities.
Uniqueness: 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)urea stands out due to its unique combination of a pyrimidine ring and a urea moiety, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and self-assemble into functional materials makes it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
918626-54-7 |
|---|---|
分子式 |
C5H6N4O2 |
分子量 |
154.13 g/mol |
IUPAC 名称 |
(6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C5H6N4O2/c6-4(11)9-5-7-2-1-3(10)8-5/h1-2H,(H4,6,7,8,9,10,11) |
InChI 键 |
XUMIQAOMRDRPMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(NC1=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


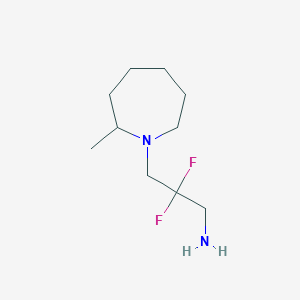
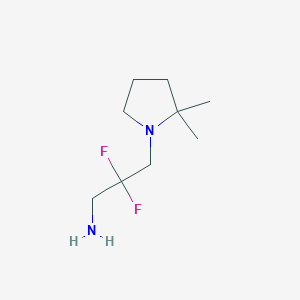
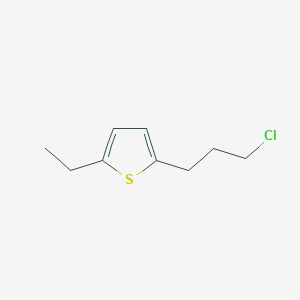
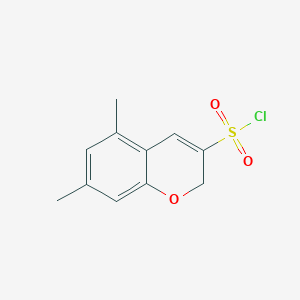
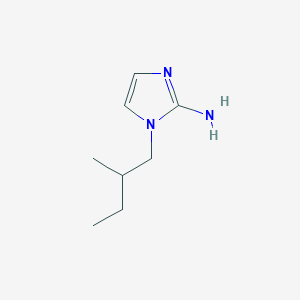
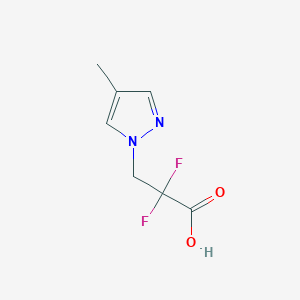

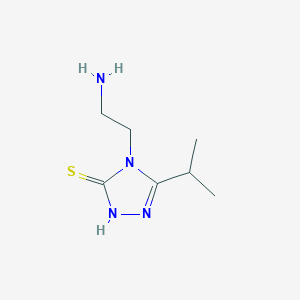
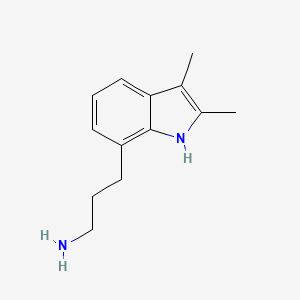
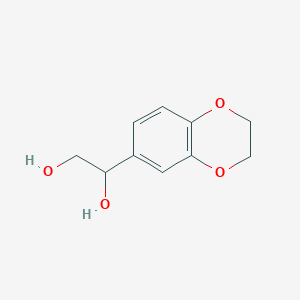
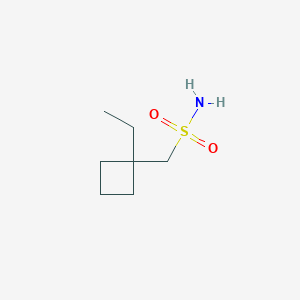
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylbutan-1-one](/img/structure/B13172541.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
